molecular formula C9H14N2O2 B056929 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one CAS No. 113934-96-6

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one

Cat. No. B056929
M. Wt: 182.22 g/mol
InChI Key: MDLGFHKUIYELDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one, also known as HETP, is a chemical compound with a pyrazine ring structure. It is a synthetic molecule that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one involves its ability to inhibit the activity of xanthine oxidase, which is involved in the production of ROS. By inhibiting this enzyme, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.

Biochemical And Physiological Effects

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has several advantages for lab experiments, including its ease of synthesis, solubility in water and organic solvents, and low toxicity. However, its stability and bioavailability may be limitations for some experiments, and further research is needed to optimize its use in various applications.

Future Directions

There are several future directions for the research and development of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one. These include the optimization of its synthesis method, the investigation of its potential applications in various fields of science, including pharmacology, materials science, and agriculture, and the development of novel derivatives with improved stability and bioavailability. Additionally, further research is needed to elucidate the mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one and its potential therapeutic applications in various diseases.

Scientific Research Applications

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

CAS RN

113934-96-6

Product Name

1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,5,6-trimethylpyrazin-2-one

InChI

InChI=1S/C9H14N2O2/c1-6-8(3)11(4-5-12)9(13)7(2)10-6/h12H,4-5H2,1-3H3

InChI Key

MDLGFHKUIYELDZ-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=O)C(=N1)C)CCO)C

Canonical SMILES

CC1=C(N(C(=O)C(=N1)C)CCO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-3,5,6-trimethylpyrazine (13.8 g, 0.1M) and 5N NaOH (100 ml, 0.5M) were added to t-butanol (200 ml). Ethylene chlorohydrin (40.3 g, 0.5M) was added thereto and the mixture was stirred at 60° C. for 2 hours. Water was added to the reaction mixture, which was then extracted 10 times with chloroform (100 ml), and the extract dried with anhydrous magnesium sulfate and concentrated in vacuo. The residue was charged on a column of silica-gel (Wako Pure Chem. Co., C-200) and eluted with chloroform-methanol (300:1) to obtain the product (14.4 g, yield: 79.1%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79.1%

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